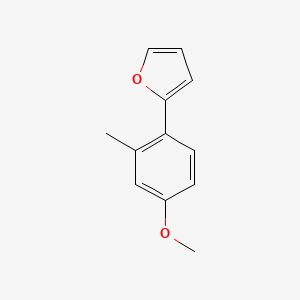![molecular formula C7H5N B12898774 Cyclopenta[C]pyrrole CAS No. 250-26-0](/img/structure/B12898774.png)
Cyclopenta[C]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta[C]pyrrole is a heterocyclic compound that consists of a pyrrole ring fused with a cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it an interesting subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopenta[C]pyrrole can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, a convenient synthesis method involves the reaction of 2-azidocyclopent-1-ene-1-carbaldehyde with ethyl acetate, followed by thermal cyclization . Another method includes the ZnCl2-catalyzed chemoselective cascade reactions of enaminones with 2-furylcarbinols .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Cyclopenta[C]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of this compound.
Substitution: Substitution reactions, particularly electrophilic substitutions, are common due to the presence of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
Cyclopenta[C]pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of Cyclopenta[C]pyrrole involves its interaction with specific molecular targets. For instance, its antioxidant action mechanism is studied in the context of radical-chain oxidation reactions . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Cyclopenta[C]pyrrole can be compared with other similar compounds, such as:
Cyclopenta[b]pyrrole: Another fused heterocycle with similar structural features but different reactivity and applications.
Pyrrolopyrazine: A compound with a pyrrole and pyrazine ring, known for its diverse biological activities.
Uniqueness: this compound’s unique structure, combining a pyrrole ring with a cyclopentane ring, imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other heterocycles.
Properties
CAS No. |
250-26-0 |
|---|---|
Molecular Formula |
C7H5N |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
cyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H5N/c1-2-6-4-8-5-7(6)3-1/h1-5H |
InChI Key |
NNHOUIKFCCIVCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12898694.png)
![2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12898697.png)
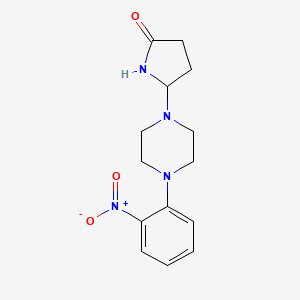
![2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12898710.png)

![1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898714.png)
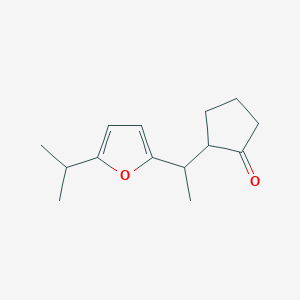

![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
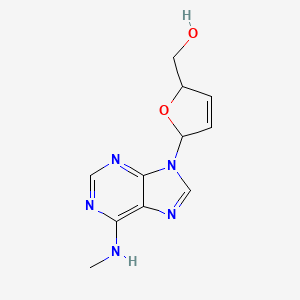

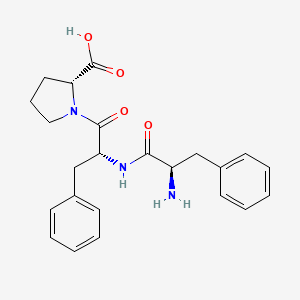
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
